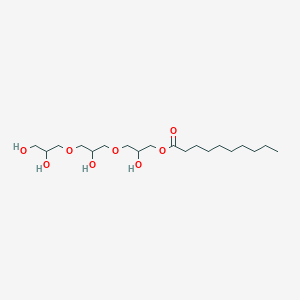

Triglycerol caprate

Description

Properties

CAS No. |

51033-30-8 |

|---|---|

Molecular Formula |

C19H38O8 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] decanoate |

InChI |

InChI=1S/C19H38O8/c1-2-3-4-5-6-7-8-9-19(24)27-15-18(23)14-26-13-17(22)12-25-11-16(21)10-20/h16-18,20-23H,2-15H2,1H3 |

InChI Key |

GAYNVJRUULPNKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |

Origin of Product |

United States |

Advanced Characterization of Triglycerol Caprate Molecular Structure

Spectroscopic Analysis of Triglycerol Caprate

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes within the this compound molecule. uol.delibretexts.org The IR spectrum of a triglyceride is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent chemical bonds. wur.nlaocs.org

The analysis of an IR spectrum involves correlating the observed absorption bands to known group frequencies. libretexts.orgaocs.org For this compound, key vibrational modes include:

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the fatty acid chains.

C=O Stretching: The carbonyl stretch of the ester functional groups is a prominent feature and can provide information on the conformation of the glycerol (B35011) backbone. researchgate.net

C-O Stretching: Vibrations of the carbon-oxygen single bonds within the ester linkages and the glycerol backbone. nih.gov

CH₂ Bending and Rocking: Vibrations associated with the methylene (B1212753) groups in the caprate chains.

The mid-IR region, typically spanning 4000–400 cm⁻¹, is particularly informative as it contains the fundamental vibrational modes that create a unique "fingerprint" for the molecule. aocs.org The precise positions and intensities of these bands can be influenced by the molecule's physical state (e.g., liquid or solid) and crystalline form. wur.nl

Table 1: Characteristic Infrared Absorption Bands for Triglycerides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 3000-2800 | Alkyl chains |

| C=O Stretching | 1750-1740 | Ester carbonyl |

| CH₂ Bending | 1470-1460 | Methylene groups |

This table presents generalized data for triglycerides; specific values for this compound may vary.

Key spectral regions in the Raman analysis of triglycerides include: researchgate.net

C-H Stretching Region (3000-2800 cm⁻¹): The ratio of intensities of bands in this region can indicate the crystalline arrangement. researchgate.net

C=O Stretching Region: Splitting of the carbonyl stretching bands can help differentiate between various polymorphic forms. researchgate.net

C-C Skeletal Modes (1200-1000 cm⁻¹): These vibrations are sensitive to the conformational order of the acyl chains. nih.gov

CH₂ Twisting and Bending Regions (1500-1250 cm⁻¹): These regions provide further details on the packing of the fatty acid chains. nih.gov

Raman spectroscopy is instrumental in characterizing the different crystalline phases (polymorphs) of triglycerides, such as the α, β', and β forms. naro.go.jp Each polymorph exhibits a distinct Raman spectrum, allowing for the identification of the specific crystalline structure present. researchgate.netnaro.go.jp This technique can also be used to study phase transitions and the degree of trans/gauche conformational order within the fatty acid chains. researchgate.net

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of triglycerides like this compound. It allows for the determination of molecular weight and the elucidation of the fatty acid composition and their specific positions on the glycerol backbone.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like triglycerides. mdpi.com In ESI-MS, the this compound molecules are typically ionized by forming adducts with cations such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). mdpi.comaocs.org The choice of cation can influence the subsequent fragmentation patterns. aocs.org

The formation of these adducts allows for the accurate determination of the molecular weight of the intact this compound molecule. pitt.edu ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures of triglycerides before they are introduced into the mass spectrometer. nih.gov

Table 2: Common Adduct Ions in ESI-MS of Triglycerides

| Adduct Ion | Description |

|---|---|

| [M+NH₄]⁺ | Ammonium adduct, commonly used for neutral lipids. mdpi.com |

| [M+Na]⁺ | Sodium adduct, often observed due to the ubiquitous nature of sodium salts. mdpi.com |

Tandem mass spectrometry (MS/MS), often employing low-energy collisionally activated dissociation (CAD), is used to fragment the precursor adduct ions generated by ESI. nih.gov This fragmentation process provides detailed structural information, including the identity of the fatty acids esterified to the glycerol backbone. nih.gov

When the selected precursor ion (e.g., the [M+Li]⁺ adduct of this compound) is subjected to CAD, it breaks apart in a predictable manner. nih.gov The resulting product ions typically include: nih.gov

Diacylglycerol-like fragment ions: These are formed by the neutral loss of one of the fatty acid chains. The mass difference between the precursor ion and the fragment ion reveals the mass of the lost fatty acid.

Acylium ions (RCO⁺): These ions correspond to the individual fatty acid chains and directly confirm their presence. nih.gov

By analyzing the masses of the fragment ions, the fatty acid composition of the this compound can be unequivocally assigned. nih.govnih.gov

A significant challenge in triglyceride analysis is distinguishing between positional isomers—molecules that have the same fatty acid composition but differ in the location of the fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3 positions). aocs.orgmdpi.com

Low-energy CAD of lithiated triglyceride adducts ([M+Li]⁺) has proven to be a robust method for determining this positional specificity. nih.gov The fragmentation patterns are regioselective, meaning the relative abundances of the resulting fragment ions depend on the original position of the fatty acids. nih.gov A key feature is the combined loss of two adjacent fatty acid residues, which consistently involves the sn-2 substituent. nih.gov This allows for the unambiguous identification of the fatty acid at the sn-2 position. nih.gov The preferential loss of fatty acids from the outer (sn-1 and sn-3) positions is also a critical diagnostic feature. psu.edu

More advanced techniques, such as multi-stage tandem mass spectrometry (MS³), can provide even more detailed structural information by further fragmenting the diacylglycerol-like ions to confirm the identities and positions of the remaining fatty acids. pitt.edu Through careful analysis of these fragmentation pathways, the complete stereospecific structure of this compound isomers can be determined.

Chromatographic Methods for Compositional Analysis

Chromatography is a cornerstone for separating and identifying the components of complex lipid mixtures like this compound. Various chromatographic techniques are employed to gain a detailed understanding of its composition.

Gas chromatography (GC) is a powerful technique for analyzing the triglyceride profile of fats and oils. chemijournal.comresearchgate.net For a substance like this compound, GC analysis helps in identifying and quantifying the different triglyceride molecules present. The triglycerides are separated based on their carbon number, which is the total number of carbon atoms in the fatty acid chains attached to the glycerol backbone. sigmaaldrich.com

In a typical GC analysis of triglycerides, the sample is injected into the gas chromatograph, where it is vaporized. The vaporized triglycerides are then carried by an inert gas through a capillary column. chemijournal.com The separation of triglycerides is achieved based on their volatility and interaction with the stationary phase of the column. sfu.ca Shorter-chain triglycerides are generally more volatile and elute from the column earlier than longer-chain triglycerides.

The process involves using a temperature-programmed oven to gradually increase the column temperature, facilitating the separation of a wide range of triglycerides. chemijournal.com A flame ionization detector (FID) is commonly used for detection, as it provides a response that is proportional to the mass of the carbon-containing compounds. chemijournal.com

Key Parameters in GC Analysis of Triglycerides:

| Parameter | Description | Typical Value/Condition |

| Column Type | Capillary column with a specific stationary phase suitable for high-temperature analysis of lipids. chemijournal.comsigmaaldrich.com | BP5, MET-Biodiesel chemijournal.comsigmaaldrich.com |

| Injector Temperature | High enough to ensure complete vaporization of the sample without causing thermal degradation. chemijournal.com | ~350 °C chemijournal.com |

| Oven Temperature Program | A programmed ramp to separate triglycerides over a range of molecular weights. chemijournal.com | Initial temp ~80°C, ramped to ~335°C chemijournal.com |

| Detector | Flame Ionization Detector (FID) is standard for lipid analysis. chemijournal.com | ~370 °C chemijournal.com |

| Carrier Gas | Inert gas to move the sample through the column. | Nitrogen, Helium, or Hydrogen chemijournal.com |

By comparing the retention times of the peaks in the sample chromatogram with those of known triglyceride standards, the specific triglycerides present in this compound can be identified. chemijournal.com The area of each peak is proportional to the amount of that specific triglyceride, allowing for quantitative analysis. chemijournal.com

Capillary Gas-Liquid Chromatography (GLC) is a high-resolution technique specifically used to determine the fatty acid composition of lipids. sfu.caaocs.org For this compound, this analysis is crucial to confirm that capric acid is the primary fatty acid and to identify any other fatty acids present.

Before analysis, the fatty acids in this compound are typically converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification. sfu.ca This derivatization is necessary because the high boiling points of free fatty acids and triglycerides make them unsuitable for direct GLC analysis. sfu.ca

The FAME mixture is then injected into the GLC, which is equipped with a highly polar capillary column. aocs.org The separation of FAMEs is based on their chain length, degree of unsaturation, and the geometry and position of double bonds. aocs.org The separated FAMEs are detected by a flame-ionization detector (FID). aocs.org

The identification of individual fatty acids is achieved by comparing the retention times of the sample peaks with those of a standard mixture of FAMEs. aocs.org The percentage of each fatty acid is calculated from the peak areas in the chromatogram.

Thin-Layer Chromatography (TLC) is a versatile and rapid method used for the separation of different lipid classes based on their polarity. rockefeller.eduresearchgate.net In the context of this compound, TLC is employed to fractionate the sample into its constituent acylglycerols: triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids. gerli.com This separation is important for assessing the purity of the this compound and for understanding its composition.

The TLC process involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. rockefeller.edu The plate is then placed in a developing chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates. rockefeller.edu Non-polar compounds, like triacylglycerols, move further up the plate, while more polar compounds, like monoacylglycerols and free fatty acids, have stronger interactions with the polar silica gel and thus travel shorter distances. rockefeller.edu

After development, the separated spots can be visualized, for example, by using iodine vapor or specific charring reagents. rockefeller.edugerli.com The different acylglycerol fractions can then be identified by comparing their positions (Rf values) to those of known standards. For quantitative analysis, the separated bands can be scraped from the plate, the lipids extracted, and then quantified by other methods.

A typical solvent system for the separation of neutral lipids like those in this compound might consist of a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

Other Characterization Techniques for Acylglycerol Properties

Beyond chromatography, other analytical methods are essential for characterizing the bulk physical and chemical properties of this compound, which are influenced by its molecular structure and composition.

Rheology is the study of the flow and deformation of matter. Rheological studies of systems containing this compound are important for understanding its textural and flow properties, which are critical for its applications in various formulations. These studies measure properties like viscosity and viscoelasticity.

The rheological behavior of emulsions and other systems containing triglycerides is often non-Newtonian, meaning their viscosity changes with the applied shear rate. bibliotekanauki.pl Many such systems exhibit pseudoplastic (shear-thinning) behavior, where the viscosity decreases as the shear rate increases. bibliotekanauki.pl This property is often desirable in products for ease of application.

Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to the sample and measure the resulting deformation or flow. The data obtained from these studies, such as flow curves (viscosity vs. shear rate), can provide insights into the structural network formed by the triglycerides within a system. ugent.be The mechanical properties of fat crystal networks, which can be influenced by the triglyceride composition, are intricately linked to the hierarchical structure of the system at different length scales. ugent.be

The Hydroxyl Value and Saponification Value are important chemical parameters that provide information about the structure and composition of acylglycerols like this compound.

The Hydroxyl Value is a measure of the content of hydroxyl (-OH) groups in a substance. scribd.com It is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl content of one gram of the substance. scribd.comdrugfuture.com For this compound, the hydroxyl value indicates the presence of free hydroxyl groups, which may come from mono- and diglycerides or from the polyglycerol backbone itself. The determination typically involves acetylation of the hydroxyl groups with a known excess of acetic anhydride (B1165640) in pyridine, followed by titration of the remaining acetic anhydride. scribd.com A lower hydroxyl value suggests a higher degree of esterification. For a specific this compound product, a typical specification for the hydroxyl value is ≤ 10 mg KOH/g. interchimie.fr

The Saponification Value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a fat or oil. wikipedia.orgcutm.ac.in Saponification is the hydrolysis of esters by an alkali to form alcohol and the salt of the carboxylic acid. cutm.ac.in This value is an indicator of the average molecular weight of the fatty acids in the glycerides. wikipedia.org Fats with a higher proportion of short-chain fatty acids, like capric acid, will have a higher saponification value. wikipedia.org The determination involves refluxing a known weight of the sample with an excess of alcoholic KOH, followed by titration of the excess KOH with a standard acid. cutm.ac.in For a particular this compound, the saponification value is specified to be in the range of 310 – 360 mg KOH/g. interchimie.fr

Enzymatic Biotransformation and Hydrolysis of Triglycerol Caprate

Mechanisms of Triglyceride Hydrolysis by Lipases

The hydrolysis of a triglyceride molecule by a lipase (B570770) is not a single-step event but a complex, sequential process. nih.gov The enzyme cleaves the three ester bonds of the triglyceride, leading to a series of intermediate products before the final liberation of glycerol (B35011) and three fatty acid molecules. ui.ac.id

The enzymatic breakdown of triglycerol caprate occurs in a stepwise fashion. ui.ac.id The reaction sequence generally proceeds as follows:

Triglyceride (TG) to Diglyceride (DG): The initial and often rate-limiting step involves the hydrolysis of one ester bond of the this compound molecule, releasing one molecule of capric acid and forming a diglyceride. nih.govyoutube.comnih.gov

Diglyceride (DG) to Monoglyceride (MG): The resulting diglyceride then serves as a substrate for the lipase, which cleaves a second ester bond. This step yields another molecule of capric acid and a monoglyceride. wikipedia.orgnih.gov

Monoglyceride (MG) to Glycerol: In the final step, the monoglyceride is hydrolyzed, releasing the third and final molecule of capric acid and one molecule of glycerol. wikipedia.orgyoutube.com

This sequential reaction can be represented as: Triglyceride + H₂O → Diglyceride + Fatty Acid wikipedia.org Diglyceride + H₂O → Monoglyceride + Fatty Acid wikipedia.org Monoglyceride + H₂O → Glycerol + Fatty Acid wikipedia.org

The accumulation of intermediates like diglycerides and monoglycerides (B3428702) is common, and the relative rates of each step depend on the specific lipase used, its regiospecificity, and the reaction conditions. psu.edunih.gov

Lipases exhibit positional specificity, known as regiospecificity, which dictates which ester bonds on the glycerol backbone they will hydrolyze. dss.go.thresearchgate.net The three positions on the glycerol molecule are designated sn-1, sn-2, and sn-3.

sn-1,3 Specific Lipases: The majority of lipases are sn-1,3 specific. dss.go.thresearchgate.net These enzymes preferentially hydrolyze the ester bonds at the outer positions (sn-1 and sn-3) of the triglyceride. researchgate.net When acting on this compound, these lipases produce 1,2- (or 2,3-) diglycerides and 2-monoglycerides as intermediates. nih.gov Pancreatic lipase is a well-known example of an sn-1,3 specific lipase. nih.govresearchgate.net

Non-specific Lipases: Some lipases lack regiospecificity and can hydrolyze the ester bonds at all three positions (sn-1, sn-2, and sn-3) at similar rates. ui.ac.iddss.go.th This results in a more complex mixture of intermediates, including 1,2-, 1,3-, and 2,3-diglycerides, as well as 1- and 2-monoglycerides.

sn-2 Specific Lipases: Lipases that exclusively target the sn-2 position are rare in nature. dss.go.th However, some enzymes, like Adipose Triglyceride Lipase (ATGL), have been shown to exhibit a preference for the sn-2 position, generating sn-1,3 diglycerides as the initial product. nih.gov

The regiospecificity of the chosen lipase is a critical factor in biotransformation processes, as it determines the specific structure of the resulting acylglycerols, which is important for applications in food, pharmaceuticals, and cosmetics. dss.go.th

| Lipase Type | Primary Position(s) of Attack | Primary Intermediate Products | Example Enzymes |

|---|---|---|---|

| sn-1,3 Specific | sn-1 and sn-3 | 1,2- or 2,3-Diglycerides, 2-Monoglycerides | Human Pancreatic Lipase wikipedia.orgnih.gov, Gastric Lipase researchgate.net |

| Non-specific | sn-1, sn-2, and sn-3 | Mixture of 1,2-, 1,3-, 2,3-Diglycerides and 1-, 2-Monoglycerides | Candida rugosa Lipase ui.ac.id |

| sn-2 Specific | sn-2 | 1,3-Diglycerides | Adipose Triglyceride Lipase (ATGL) nih.gov |

Kinetic Studies of Enzymatic Hydrolysis

Understanding the kinetics of lipase-catalyzed hydrolysis is essential for designing and optimizing industrial bioreactors. ui.ac.idneliti.com The reaction is complex because it is a heterogeneous system occurring at an oil-water interface and involves multiple sequential steps. ui.ac.idresearchgate.net

Developing accurate kinetic models for triglyceride hydrolysis is challenging. ui.ac.idresearchgate.net Simple models often fail to capture the complexity of the interfacial reaction and the stepwise mechanism. neliti.comresearchgate.net More sophisticated models incorporate several key factors:

Interfacial Phenomena: Since the reaction occurs at the interface, the model must account for the adsorption of the lipase from the aqueous phase to the oil-water interface. psu.edu

Reaction Mechanism: Models often incorporate established enzyme kinetics mechanisms, such as the Michaelis-Menten or the Ping-Pong Bi-Bi mechanism, adapted for the stepwise hydrolysis. ui.ac.idrsc.org The Ping-Pong Bi-Bi mechanism considers the binding of the triglyceride, release of an alcohol residue (di- or monoglyceride), binding of water, and release of the fatty acid. ui.ac.id

Stepwise Reactions: A comprehensive model must consider the kinetics of each individual hydrolysis step (TG → DG, DG → MG, MG → Glycerol), each with its own set of kinetic constants. rsc.org

Inhibition: Product inhibition, particularly by the released fatty acids, can significantly affect the reaction rate and is often included in kinetic models. ui.ac.id

A kinetic model was developed by Choi & Chang (2022) based on the Ping-Pong Bi–Bi mechanism that incorporates the stepwise hydrolysis reaction from triacylglycerol to glycerol, along with the non-enzymatic acyl migration of diglyceride and monoglyceride isomers. rsc.org Validation of these models involves fitting the model predictions to experimental data obtained under a wide range of operating conditions. rsc.org

The rate of enzymatic hydrolysis is highly dependent on various process parameters, with substrate concentration and water activity being two of the most critical.

Substrate Concentration: The effect of the concentration of this compound on the reaction rate typically follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until it reaches a maximum velocity (Vmax) at which the enzyme is saturated with the substrate. researchgate.nettobreg.org In biphasic systems, increasing the substrate concentration also increases the interfacial area, which can enhance the reaction rate up to a certain point. psu.edu

Water Activity (a_w): Water is a reactant in the hydrolysis reaction, but its role is multifaceted. researchgate.net The availability of water, best described by water activity (a_w) rather than absolute concentration, is crucial. nih.govcabidigitallibrary.org

Low Water Activity: At very low a_w, the reaction rate is limited by the lack of water as a substrate. researchgate.net

Optimal Water Activity: There is typically an optimal water activity range for lipase activity. Sufficient water is needed to maintain the enzyme's flexible, active conformation and to participate in the reaction.

| Parameter | Effect on Reaction Rate | Underlying Mechanism |

|---|---|---|

| Substrate Concentration | Increases rate until saturation (Vmax) is reached. | Follows Michaelis-Menten kinetics; enzyme active sites become saturated. tobreg.org |

| Enzyme Concentration | Increases rate, but may plateau at high concentrations. | More enzyme molecules are available for catalysis. Saturation of the oil-water interface can occur. psu.edu |

| Water Activity (a_w) | Rate is low at very low a_w, increases to an optimum, then may decrease at very high a_w. | Water is a substrate and is essential for enzyme conformational flexibility. Excess water can reduce interfacial area. researchgate.netcabidigitallibrary.org |

| Temperature | Increases rate up to an optimal temperature, then decreases sharply. | Standard enzymatic behavior; rate increases with thermal energy until denaturation occurs. tobreg.org |

| pH | Exhibits an optimal pH range; activity drops sharply outside this range. | Affects the ionization state of amino acid residues in the enzyme's active site, impacting its catalytic activity. tobreg.org |

Biocatalyst Selection and Engineering for this compound Hydrolysis

The choice of lipase is paramount for the successful hydrolysis of this compound. The ideal biocatalyst should exhibit high activity and stability under process conditions and possess the desired regiospecificity. neliti.com When a suitable natural enzyme cannot be found, protein engineering offers powerful tools to create improved variants. mdpi.comnih.gov

The process often begins with screening lipases from various microbial or plant sources to identify candidates with high hydrolytic activity. neliti.comtobreg.org However, a naturally occurring lipase may not be perfectly suited for a specific industrial application. For instance, it might have low activity on medium-chain triglycerides like this compound, or it may lack stability in the presence of organic solvents or at high temperatures. mdpi.comnih.gov

To overcome these limitations, protein engineering techniques are employed:

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating a large library of lipase variants through random mutagenesis and then screening them for improved properties, such as enhanced activity towards this compound or increased stability. nih.govoup.com Through multiple rounds of mutation and selection, variants with significantly enhanced characteristics can be isolated.

Site-Directed Mutagenesis and Rational Design: If the three-dimensional structure of the lipase is known, a rational design approach can be used. Specific amino acid residues, particularly those in or near the active site or the "lid" domain, can be mutated to alter substrate specificity or enhance catalytic efficiency. mdpi.com

Lid Domain Engineering: The lid is a mobile, amphipathic peptide loop that covers the active site of many lipases. The opening of this lid at the oil-water interface is essential for activity. mdpi.commdpi.com Engineering this domain by swapping it with that of another lipase or by introducing specific mutations can drastically change the enzyme's substrate specificity, for example, improving its ability to hydrolyze bulkier or different chain-length triglycerides. mdpi.comresearchgate.net

Through these engineering strategies, lipases can be tailored to efficiently and selectively hydrolyze this compound, optimizing the production of desired acylglycerols for various industrial needs. nih.gov

Screening and Characterization of Lipases from Various Origins

The selection of an appropriate lipase is a critical first step in the efficient hydrolysis of this compound. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are ubiquitous enzymes found in animals, plants, and microorganisms, with microbial lipases being the most widely used in industrial applications due to their diversity, stability, and ease of production. nih.govnih.gov The screening process typically involves assessing the hydrolytic activity of various lipases against tributyrin (B1683025) or other model substrates on agar (B569324) plates, where a clear zone of hydrolysis indicates lipase activity. microbenotes.comresearchgate.net

Several microbial lipases have shown significant activity towards medium-chain triglycerides like this compound (also known as tricaprin). For instance, lipase from Pseudomonas mendocina 3121-1 has demonstrated high lipolytic activity towards tricaprin (B1683028). mdpi.com Lipases from Rhizomucor miehei and Rhizopus oryzae have also been shown to efficiently hydrolyze p-nitrophenyl (pNP) esters with C8-C16 fatty acid chains, with the R. miehei lipase showing maximum activity towards pNP-caprylate (C8), a close structural relative of the capric acid moieties in tricaprin. researchgate.net

A novel lipase, LTL1, from the fungus Lasiodiplodia theobromae, has been identified as highly efficient in hydrolyzing C8-C10 methyl esters, which are precursors for the synthesis of medium-chain triglycerides. This lipase exhibits high selectivity for monoesters over triesters but demonstrates significant activity over a broad pH range and is thermotolerant, making it a promising candidate for processes involving capric acid esters. acs.org

The characterization of these lipases involves determining their substrate specificity, positional specificity (sn-1,3 specific vs. non-specific), and kinetic parameters. For example, pancreatic lipase has been a subject of study for its ability to hydrolyze various triglycerides, including tricaproin (B52981) (an older term for tricaprin). nih.gov The lipase from Thermomyces lanuginosus (Lipozyme TL IM) has been found to be nonselective towards the fatty acid chain length in the triglycerides it hydrolyzes. researchgate.net

Below is a table summarizing the characteristics of some lipases relevant to the hydrolysis of medium-chain triglycerides.

| Lipase Source | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

| Pseudomonas mendocina 3121-1 | High activity towards tricaprin | - | - | Shows preference for long-chain triglycerides. mdpi.com |

| Rhizomucor miehei | High activity on pNP-caprylate | 7.0 | 40 | 1,3-regioselective. researchgate.net |

| Lasiodiplodia theobromae (LTL1) | Efficiently hydrolyzes C8-C10 methyl esters | 3.0 - 9.0 | Up to 70 | High selectivity for monoesters. acs.org |

| Pancreatic Lipase | Hydrolyzes a range of triglycerides including tricaproin | ~8.0 | ~40 | Temperature characteristics are concentration-dependent. nih.govlibretexts.org |

| Thermomyces lanuginosus | Non-selective towards fatty acid chain length | - | 40 - 60 | Reactivity significantly affected by temperature. researchgate.net |

Effects of Environmental Factors on Enzyme Activity and Stability (e.g., pH, Temperature)

The catalytic activity and stability of lipases are profoundly influenced by environmental factors, primarily pH and temperature. Each lipase exhibits an optimal pH and temperature at which its activity is maximal. Deviations from these optimal conditions can lead to a significant decrease in reaction rates and, in extreme cases, irreversible denaturation of the enzyme. worthington-biochem.com

pH: The pH of the reaction medium affects the ionization state of the amino acid residues in the enzyme, particularly those in the active site and those involved in maintaining the enzyme's three-dimensional structure. For most lipases, the optimal pH for hydrolytic activity lies in the neutral to alkaline range. libretexts.org For instance, the lipase from Rhizomucor miehei shows maximal hydrolysis of p-nitrophenyl palmitate at pH 7.0. researchgate.net The novel lipase LTL1 from Lasiodiplodia theobromae is active over a broad pH range of 3.0 to 9.0. acs.org The determination of the optimal pH is crucial as both acidic and alkaline conditions outside the optimal range can lead to a rapid loss of enzyme activity. worthington-biochem.com

Temperature: Temperature influences the rate of enzymatic reactions by affecting the kinetic energy of both the enzyme and substrate molecules. An increase in temperature generally leads to an increase in the reaction rate up to an optimal point. scirp.org Beyond this optimum temperature, the enzyme's structure begins to unfold, leading to a rapid loss of activity, a process known as thermal denaturation. For example, pancreatic lipase shows temperature-dependent activity in the hydrolysis of tricaproin. nih.gov The lipase from Thermomyces lanuginosus shows a significant increase in reactivity with an increase in temperature from 40 to 60°C. researchgate.net The lipase LTL1 maintains its activity up to 70°C, demonstrating significant thermotolerance. acs.org

The stability of the lipase under different pH and temperature conditions is also a critical factor for its industrial application. Enzymes that can withstand a wider range of these conditions are generally more robust and economically viable.

The following table provides a summary of the optimal pH and temperature for the activity of selected lipases on medium-chain length substrates.

| Lipase | Optimal pH | Optimal Temperature (°C) | Reference |

| Rhizomucor miehei lipase (on pNPP) | 7.0 | 40 | researchgate.net |

| Lasiodiplodia theobromae lipase (LTL1) | 3.0 - 9.0 | up to 70 | acs.org |

| Pancreatic Lipase (general) | ~8.0 | ~40 | libretexts.org |

| Thermomyces lanuginosus lipase | - | 40 - 60 | researchgate.net |

Interfacial Phenomena in Enzymatic Hydrolysis of Glycerolipids

The enzymatic hydrolysis of water-insoluble substrates like this compound is a heterogeneous catalytic process that occurs at the lipid-water interface. The "interfacial activation" of lipases is a key phenomenon where the presence of an interface, such as that in an oil-in-water emulsion, triggers a conformational change in the lipase molecule, exposing its active site and significantly enhancing its catalytic activity. sci-hub.se This process is crucial for the efficient hydrolysis of triglycerides. mdpi.com

The kinetics of lipase-catalyzed reactions at interfaces are complex and depend on several factors, including the interfacial area, the concentration of the enzyme at the interface, and the composition of the interface. nih.gov The rate of hydrolysis is directly proportional to the available interfacial area and the amount of adsorbed, active enzyme. mdpi.com

Studies using monomolecular films have provided valuable insights into the interfacial hydrolysis of glycerolipids. A kinetic study specifically on the hydrolysis of tricaprin and dicaprin in monomolecular films has been conducted, offering a direct look at the enzymatic action at a controlled interface. documentsdelivered.com Such studies allow for the precise control of the surface pressure and molecular orientation of the substrate, enabling a detailed analysis of the enzyme's interaction with the lipid molecules.

The composition of the interface can be dynamic, changing as the hydrolysis reaction proceeds and products such as fatty acids and di- and monoglycerides are formed. These products can themselves be surface-active and may influence the adsorption and activity of the lipase at the interface. nih.gov For example, the accumulation of reaction products can alter the interfacial properties and potentially inhibit the enzyme's activity.

Adsorption: The water-soluble lipase adsorbs to the oil-water interface.

Activation: A conformational change in the lipase exposes the active site.

Hydrolysis: The activated lipase catalyzes the cleavage of the ester bonds of the triglyceride substrate.

Desorption of Products: The reaction products (fatty acids and glycerides) desorb from the interface into the aqueous or oil phase.

Enzyme Desorption: The lipase may desorb from the interface back into the aqueous phase.

Understanding these interfacial phenomena is essential for optimizing the enzymatic hydrolysis of this compound in industrial bioreactors, where creating and maintaining a large and stable interfacial area is key to achieving high reaction rates and yields.

Functional Properties and Material Science Applications of Triglycerol Caprate

Emulsification Science of Triglycerol Caprate

The role of this compound in the formation and stabilization of emulsions is a cornerstone of its application in material science. Its behavior at the oil-water interface is critical for the performance of many formulated products.

This compound can be a key component in the oil phase of oil-in-water (O/W) nanoemulsions. The formation of these emulsions often involves high-energy methods like high-pressure homogenization or low-energy methods such as phase inversion composition (PIC). researchgate.netbme.hu The stability of these emulsions is influenced by several factors, including the type and concentration of the emulsifier, the oil-to-water ratio, and the processing conditions. nih.gov

In one study, stable O/W nanoemulsions were successfully prepared using a medium-chain triglyceride (MCT) oil, which is chemically similar to this compound, as the oil phase. The stability of these nanoemulsions, observed over a two-month period, demonstrated no phase separation or degradation. bme.hu Another study highlighted that gelling the lipid phase of a medium-chain triglyceride emulsion can enhance the stability of more complex water-in-oil-in-water (W1/O/W2) emulsions. nih.govmdpi.com

| Emulsion Characteristic | Research Finding | Source |

| Emulsion Type | Oil-in-Water (O/W) Nanoemulsion | bme.hu |

| Oil Phase | Caprylic/Capric Triglyceride (e.g., Miglyol 812) | bme.hu |

| Emulsifier System | Polysorbate 40 and n-butanol (cosurfactant) | bme.hu |

| Formation Method | Phase Inversion Composition (PIC) | researchgate.netbme.hu |

| Observed Stability | No phase separation or degradation observed over 2 months. | bme.hu |

| Mean Droplet Size | Stable during storage under both light and dark conditions for 60 days. | nih.gov |

This table presents data on the formation and stability of emulsions where this compound or chemically similar medium-chain triglycerides are used as the oil phase.

The Hydrophilic–Lipophilic Balance (HLB) system is a critical tool for selecting appropriate emulsifiers to form stable emulsions. The required HLB of an oil phase is the HLB value of the emulsifier that will provide the most stable emulsion. For medium-chain triglycerides like this compound, the required HLB for forming a stable oil-in-water (O/W) emulsion is approximately 10-11. hlbcalc.comulprospector.comresearchgate.net For water-in-oil (W/O) emulsions, a lower HLB value is required. A study on lipid matrices composed of stearic acid and capric/caprylic triglycerides found that the best HLB value for producing stable nanoparticles was 13.8, achieved by combining the lipids with a specific ratio of surfactants. nih.gov

| Emulsion Type | Required HLB for this compound (or similar MCTs) | Source |

| Oil-in-Water (O/W) | ~11 | ulprospector.comresearchgate.net |

| Water-in-Oil (W/O) | Lower HLB values are generally required (specific value for this compound not detailed in the provided sources) | |

| Lipid Nanoparticles | 13.8 (for a mixture with stearic acid) | nih.gov |

This table summarizes the required Hydrophilic-Lipophilic Balance (HLB) for creating stable emulsions with this compound as the oil phase.

The stability of an emulsion is intrinsically linked to the adsorption of emulsifiers at the oil-water interface, which lowers the interfacial tension and creates a protective barrier around the dispersed droplets. While specific studies detailing the interfacial adsorption characteristics solely of this compound are not abundant, research on medium-chain triglycerides provides relevant insights. The interfacial tension between triglycerides and water is a key parameter influencing emulsion formation and stability. Extended surfactants have been shown to be effective in achieving ultralow interfacial tension with triglyceride oils, which is crucial for the formation of microemulsions. researchgate.net The structure of the surfactant and the composition of the oil phase both play significant roles in determining the efficiency of interfacial tension reduction.

Role of this compound as a Formulation Excipient

Beyond its role in emulsification, this compound serves as a critical excipient in various formulations, particularly in lipid-based drug delivery systems. Its ability to enhance the solubility of poorly water-soluble compounds and to modify the rheological properties of formulations are key functionalities.

This compound is an effective solvent for many lipophilic (fat-soluble) active pharmaceutical ingredients (APIs). ulprospector.comabiteccorp.com Lipid-based drug delivery systems (LBDDS) are a well-established approach to improve the oral bioavailability of poorly water-soluble drugs. nih.govresearchgate.net By dissolving the API in a lipid vehicle like this compound, the drug can remain in a solubilized state as it passes through the gastrointestinal tract, which can lead to improved absorption. nih.gov Studies have shown that the solubility of APIs is generally higher in saturated triglycerides, such as tricaprylin (B1683027) (a component of some commercial medium-chain triglycerides), compared to unsaturated triglycerides. nih.gov

| Lipophilic Compound | Solubility Finding in Medium-Chain Triglycerides | Source |

| Ibuprofen | Higher solubility in saturated triglycerides (10.5 wt% in tricaprylin at 25°C) compared to unsaturated ones. | nih.gov |

| Fenofibrate | The fatty-acid chain length of the triglyceride has only a slight effect on its solubility. | nih.gov |

| Indomethacin | Solubilities in various pure triglycerides have been investigated to aid in the design of LBDDS. | nih.gov |

| Danazol | The addition of this model drug had no effect on the particle sizes of microemulsions formed with medium-chain triglycerides. | researchgate.netnih.gov |

| Efavirenz | Found to be more soluble in medium-chain triglyceride oil (> 250 mg/mL) than in water. | researchgate.net |

This table provides examples of the solubility enhancement of lipophilic compounds in this compound or similar medium-chain triglycerides.

The viscosity and flow properties (rheology) of a formulation are critical for its manufacturing, stability, and performance. In some lipid-based systems, the addition of certain components can modify the rheology. For instance, the presence of cholesterol has been shown to either increase or decrease the viscosity of protein-lipid monolayers, depending on the other lipids present. nih.gov In the context of nanoemulsions formulated with medium-chain triglycerides, it has been observed that the type of triglyceride did not have a significant effect on the rheological properties of the final formulation. bme.hu However, the concentration of the oil phase does influence viscosity, with higher oil content leading to higher viscosity. bme.hu The crystallization behavior of triglycerides within a formulation can also significantly impact its rheological properties, as the formation of a crystal network can increase the storage modulus and firmness. nih.govmdpi.com

Oxidation Stability of this compound and its Derivatives

This compound, a polyglycerol ester of capric acid, possesses notable thermal and oxidative stability, largely attributed to its saturated fatty acid component. The stability of polyglycerol esters of fatty acids (PGEs) is a critical parameter for their application in various industries. Generally, these compounds exhibit strong thermal stability and acid resistance. cnchemsino.com The oxidative stability is influenced by several structural factors, including the degree of glycerol (B35011) polymerization, the nature of the fatty acid chains, and the degree of esterification. cnchemsino.comatamanchemicals.com

The primary factor contributing to the oxidative stability of this compound is the absence of double bonds in the capric acid moieties. Saturated fatty acids are inherently more resistant to oxidation than their unsaturated counterparts because they lack the reactive sites (double bonds) that are susceptible to attack by oxygen. mdpi.com In contrast, esters with unsaturated fatty acids are prone to oxidation. nih.gov Studies on the thermal degradation of triglycerides show a preference for the hydrolysis of shorter-chain and unsaturated acids. mdpi.com

While direct oxidative stability data for this compound is not extensively detailed in the provided literature, the thermal behavior of tricaprin (B1683028), the triglyceride of capric acid, offers relevant insights. When heated to 300°C in the absence of moisture, tricaprin's major degradation product was decanoic acid, alongside other ketones. mdpi.com This decomposition under non-oxidative, high-temperature conditions highlights the pathways of thermal breakdown. Under oxidative conditions, the mechanisms would be more complex, but the inherent stability of the saturated caprate chains remains a key advantage.

The table below summarizes findings on the thermal degradation of related triglyceride compounds.

| Compound | Onset of Degradation (°C) | Atmosphere | Key Observations |

| Trimyristin | 150 | Not specified | Two-step degradation mechanism observed. mdpi.com |

| Tripalmitin | 170 | Not specified | Two-step degradation mechanism observed. mdpi.com |

| Tristearin | 180 | Not specified | Two-step degradation mechanism observed. mdpi.com |

| Trilaurin | 150 | Non-inert | Sudden drop in specific heat capacity at onset. mdpi.com |

| Hyperbranched polyglycerol esters | >400 (for 50% mass loss) | Not specified | Exhibited excellent thermal stability. wulsannals.com |

This table presents data on the thermal stability of various triglycerides and related esters to provide context for the stability of saturated fatty acid esters.

Theoretical Investigations into Physical Interactions of Triglycerides

The physical interactions and structural dynamics of triglycerides can be investigated through spectroscopic techniques that probe the vibrational modes of the molecules. These vibrational modes, known as phonons in a condensed matter context, can be excited by the absorption of photons of specific energies, a phenomenon known as photon–phonon resonance absorption. researchgate.netnih.govresearchgate.netmdpi.com This principle underpins several powerful analytical methods, including Terahertz (THz) time-domain spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy, which are used to characterize triglycerides. koreascience.krnih.gov

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is particularly sensitive to the low-frequency collective vibrational modes of molecules, such as those involving the entire triglyceride structure. Studies have demonstrated the potential of THz time-domain spectroscopy to quantify triglyceride levels. atamanchemicals.comkoreascience.kr The absorption coefficients in the THz range show a correlation with triglyceride concentration, indicating a direct interaction between THz photons and the vibrational states of the triglyceride molecules. atamanchemicals.comkoreascience.kr

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the intramolecular vibrational modes, which correspond to the stretching and bending of specific chemical bonds within the triglyceride molecule. researchgate.net FT-IR spectroscopy measures the absorption of infrared photons, while Raman spectroscopy measures the inelastic scattering of photons. researchgate.net These techniques provide a molecular "fingerprint" based on the unique vibrational frequencies of the functional groups present. inchem.org For triglycerides, these methods can identify vibrations associated with C=O, C-O, and C-H bonds in the ester groups and hydrocarbon chains. cnchemsino.com For example, IR spectra of tricaprin have identified distinct C=O stretching vibrations at 1749, 1753, and 1763 cm⁻¹, with the energy splitting attributed to different bond lengths and angles of the O-C=O structures at different positions on the glycerol backbone. mdpi.com Detailed analysis of the vibrational spectra, particularly the progression of bands from CH₂ groups, allows for the determination of the conformation and packing of the acyl chains in crystalline triglycerides. nih.gov

The table below lists characteristic vibrational frequencies for triglycerides observed using Raman spectroscopy.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| 1062, 1128 | C-C skeletal stretching | Indicates acyl chain conformation |

| 1296 | CH₂ twisting | Relates to chain packing and order |

| 1440 | CH₂ scissoring | Characteristic of hydrocarbon chains |

| 1655 | C=C stretching | Indicates presence of unsaturated fatty acids |

| 1745 | C=O ester stretching | Characteristic of the triglyceride ester linkage |

This table is based on data from Raman spectroscopic analysis of triglycerides and fatty acids. wulsannals.com

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. In the context of triglycerides, DFT provides a theoretical framework to study molecular interactions, geometries, and reaction mechanisms at the atomic level. This approach allows researchers to calculate properties like binding energies, interaction energies, and the energy barriers of chemical reactions, offering insights that complement experimental findings. atamanchemicals.com

One application of DFT is the study of intermolecular interactions between triglycerides and other molecules. For instance, a study employed DFT calculations at the B3LYP/6-31G(d,p) level of theory to evaluate the binding and interaction energies between triglycerides found in cocoa butter and palm oil with methylxanthines like caffeine (B1668208) and theobromine. atamanchemicals.com The study calculated hydrogen bond lengths and angles to correlate with the interaction energies, revealing that a POS-caffeine complex exhibited higher binding and interaction energies compared to other methylxanthine complexes. atamanchemicals.com Such computational studies help in understanding the factors that influence the physical properties and behavior of complex mixtures containing triglycerides. atamanchemicals.com

DFT is also instrumental in elucidating the mechanisms of chemical reactions involving triglycerides. Researchers have used DFT to analyze the acyl migration (AM) that can occur during the lipase-catalyzed production of structural triglycerides. By calculating the energy barriers for different proposed mechanisms (non-catalyzed vs. lipase-catalyzed), the study concluded that the lipase-catalyzed pathway was significantly more favorable, with an energy barrier approximately half that of the non-catalyzed mechanism. Similarly, DFT has been used to investigate the mechanisms of transesterification and hydrolysis of fatty acid triglycerides under supercritical fluid conditions, calculating the energy characteristics of elementary steps and the rate constants over a range of temperatures. researchgate.net

The table below summarizes the results from a DFT study on the interaction between triglycerides and methylxanthines.

| Triglyceride-Methylxanthine Complex | Binding Energy (kJ/mol) | Interaction Energy (kJ/mol) |

| POS - Caffeine | 25.1 | 10.7 |

| POS - Theobromine | 14.5 | 3.7 |

| POS - Theophylline | 13.6 | 3.4 |

| POP - Caffeine | Not specified | Not specified |

| POP - Theobromine | 14.0 | 3.5 |

| POP - Theophylline | 13.7 | 3.4 |

Data sourced from a theoretical study using DFT B3LYP/6-31G(d,p). atamanchemicals.com POS = Palmitic-Oleic-Stearic triglyceride; POP = Palmitic-Oleic-Palmitic triglyceride.

Environmental Fate and Biodegradation of Triglycerol Caprate

Aerobic Biodegradation Kinetics and Pathways

Under aerobic conditions, the biodegradation of Triglycerol caprate proceeds through enzymatic hydrolysis followed by the microbial oxidation of its constituents. The primary pathway involves the cleavage of the ester bonds by extracellular lipases secreted by microorganisms, releasing triglycerol and capric acid. These breakdown products then serve as carbon sources for microbial growth and energy production, ultimately being mineralized to carbon dioxide and water.

Biochemical Oxygen Demand (BOD) is a key parameter that measures the amount of dissolved oxygen consumed by aerobic microorganisms to break down organic matter in water. wikipedia.orgaosts.com It serves as an indicator of a substance's potential to be biodegraded and its likely impact on aquatic environments. wikipedia.org While specific BOD₅ (5-day BOD) values for this compound are not extensively documented in public literature, data on related polyol esters and their components indicate a high potential for biodegradation.

Standardized "ready biodegradability" tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often used to assess environmental persistence. oecd.org A substance is considered "readily biodegradable" if it achieves a high percentage of mineralization (typically >60% of its theoretical oxygen demand or CO₂ production) within a 28-day period. oecd.org Studies on various polyol esters and polyglycerols consistently show that they meet these criteria. epa.govspiganord.com For instance, certain fatty acid esters with trimethylolpropane have shown biodegradation of 78-86% in 28 days under OECD 301F test conditions. epa.gov Similarly, polyglycerol products have demonstrated aerobic biodegradability rates higher than 60% in 28 days, confirming their ability to degrade efficiently in aqueous environments. spiganord.com

| Substance Class / Compound | Test Method | Result | Conclusion |

|---|---|---|---|

| Polyglycerols | OECD 301-B | > 60% biodegradation in 28 days spiganord.com | Readily Biodegradable |

| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D (similar to OECD 301B) | 78% O₂ consumption in 28 days epa.gov | Readily Biodegradable |

| Fatty acids, C5-9, triesters with trimethylolpropane | OECD 301F | 86% O₂ consumption in 28 days epa.gov | Readily Biodegradable |

| Polycaprolactone (PCL) (a polyester) | OECD 301F | > 80% biodegradation in 28 days researchgate.net | Readily Biodegradable |

The molecular structure of glycerolipids is a critical determinant of their biodegradation rates. The enzymatic hydrolysis of the ester bond is the rate-limiting step in the degradation of PGFEs like this compound.

Ester Linkages : The covalent ester bonds linking the capric acid chains to the triglycerol backbone are susceptible to attack by lipase (B570770) enzymes. The accessibility of these bonds to enzymes is a primary factor in the initiation of degradation.

Fatty Acid Chain : The nature of the fatty acid component also plays a role. This compound contains capric acid, a saturated, medium-chain fatty acid (C10). Medium-chain fatty acids are typically metabolized more rapidly than long-chain fatty acids once cleaved from the glycerol (B35011) backbone. The absence of double bonds (saturation) means the chain is less prone to auto-oxidation but is readily processed through beta-oxidation by microorganisms.

Assessment of Environmental Persistence and Degradability

Based on its chemical structure and data from analogous polyglycerol esters, this compound is not expected to be persistent in the environment. Its key structural feature, the ester linkage, is a known point of weakness for enzymatic hydrolysis by ubiquitous microbial lipases. nih.govnih.gov

The degradation pathway leads to the formation of triglycerol and capric acid. Both of these components are considered readily metabolizable. Short-chain polyglycerols are water-soluble and biodegradable, while capric acid is a naturally occurring fatty acid that can be readily broken down by microorganisms through the beta-oxidation pathway.

Therefore, this compound is classified as a readily biodegradable substance. Upon release into the environment, it is expected to be rapidly broken down in soil, sediments, and water treatment systems, preventing long-term accumulation and minimizing its environmental impact.

Screening Studies for Ready Biodegradation of Esters

Screening studies for ready biodegradability are essential for predicting the persistence of chemical substances in the environment. The Organization for Economic Co-operation and Development (OECD) has established a series of test guidelines, known as the OECD 301 series, to assess the ready biodegradability of chemicals in an aerobic aqueous medium. oecd.orgoecd.org These tests typically run for 28 days and measure the extent of biodegradation by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen (O2) consumption. oecd.orgoecd.org

For a substance to be classified as "readily biodegradable," it must meet stringent pass levels within a 10-day window during the 28-day test period. oecd.orgrenewablelube.com The pass levels are 70% removal of DOC or 60% of the theoretical maximum for CO2 production (ThCO2) or oxygen demand (ThOD). oecd.orgoecd.orgrenewablelube.com The 10-day window begins when 10% of the substance has been biodegraded and ensures that the degradation is a rapid and continuous process. renewablelube.com

Polyol esters, a class of compounds structurally related to this compound, are generally considered to be readily biodegradable. renewablelube.comepa.gov Vegetable oils, which are triglycerides, also demonstrate good biodegradability, typically ranging from 60-100%. renewablelube.com The biodegradation of esters involves the enzymatic hydrolysis of the ester bonds, a process that is readily carried out by a wide variety of microorganisms present in the environment.

The following table presents data from ready biodegradability studies on various ester compounds, illustrating the typical outcomes of such tests. These studies were conducted following OECD 301 guidelines.

Table 1: Results of Ready Biodegradability Studies for Various Ester Compounds

| Test Substance | OECD Guideline | Inoculum | Duration (days) | Result (% Biodegradation) | Classification |

|---|---|---|---|---|---|

| Fatty acids, C16-18 and C18-unsatd. (even numbered), triesters with trimethylolpropane | OECD 301F | Sewage effluent | 28 | 86 (O2 consumption) | Readily biodegradable |

| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | Domestic activated sludge | 28 | 62.9 (CO2 evolution) | Readily biodegradable* |

| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | Non-adapted effluent from a domestic sewage treatment plant | 28 | 78 (O2 consumption) | Readily biodegradable |

*For this UVCB (Unknown or Variable Composition, Complex Reaction Products or Biological Materials) substance, the 10-day window was not considered applicable due to the sequential biodegradation of its different chain-length constituents. epa.gov

Challenges in Biodegradation Studies of Complex Lipid Mixtures

Assessing the biodegradability of complex lipid mixtures like this compound presents several challenges. One of the primary difficulties is accurately replicating real-world environmental conditions in a laboratory setting. impact-solutions.co.uk Factors such as temperature, moisture levels, and the diversity of microbial populations can significantly influence the rate and extent of biodegradation. impact-solutions.co.uk

The physical properties of the test substance, particularly its water solubility, are critical. situbiosciences.comsitubiosciences.com Poorly soluble substances can be challenging for microorganisms to access and consume, which may lead to an underestimation of their biodegradability in standard aqueous test systems. situbiosciences.comsitubiosciences.com For such substances, specialized dispersion techniques may be necessary to improve their availability to the microbial inoculum. umweltbundesamt.de

Another challenge lies in the potential for the formation of intermediate metabolites. While the parent compound may disappear, it is crucial to understand the fate of any breakdown products, as they may have their own environmental impact. aropha.com Comprehensive biodegradation analysis should ideally identify and quantify significant intermediates to ensure a complete understanding of the degradation pathway.

Finally, the choice of the microbial inoculum is a significant factor. Some standard laboratory inoculums may not fully represent the diversity and metabolic capabilities of microbial communities in the specific environments where the substance will be released. impact-solutions.co.uk This can lead to discrepancies between laboratory test results and the actual biodegradation that occurs in nature. impact-solutions.co.uk

Concluding Remarks and Future Research Directions

Gaps in Current Understanding of Triglycerol Caprate Chemistry and Applications

Despite its widespread use, there are still knowledge gaps in the science of this compound and other PGFEs. The inherent complexity of the mixtures produced during synthesis presents a significant analytical challenge. researchgate.net A deeper understanding of the structure-function relationship is needed; for instance, linking specific isomers or oligomers within the mixture to their precise effects on emulsion stability or skin feel remains an area for further investigation. researchgate.net Furthermore, the fundamental properties and behavior of complex structures formed by these emulsifiers, such as α-gel phases, are not yet fully characterized, which could unlock new applications. researchgate.netnih.gov

Emerging Methodologies and Interdisciplinary Approaches for this compound Research

Future research will benefit from emerging methodologies. The continued advancement of analytical techniques, especially hyphenated methods like LC-MS/MS, will allow for more detailed and high-throughput characterization of PGFE compositions. plos.org The shift towards "green chemistry" is driving innovation in synthesis, with enzymatic processes offering a path to more sustainable and selective production. acs.orgunimi.it An interdisciplinary approach, integrating lipidomics with biochemistry, biophysics, computational modeling, and surface science, is crucial. nih.govriken.jpaimspress.com Such collaborations will provide a more holistic understanding of how these molecules interact within complex systems, from food matrices to biological membranes. aimspress.comkcl.ac.uk

Broader Implications for Glycerolipid Science and Technology

The study and development of this compound have broader implications for glycerolipid science. As a versatile, effective, and biodegradable surfactant derived from renewable resources, it represents a significant advancement in the move away from petroleum-based and ethoxylated surfactants. mdpi.com This aligns with global trends towards sustainability and green technology. Research into PGFEs contributes to the wider understanding of lipid chemistry, including lipid self-assembly, interfacial science, and lipid-protein interactions. kcl.ac.uk Ultimately, advancing the science of functional lipids like this compound not only leads to improved consumer and pharmaceutical products but also deepens our fundamental knowledge of the complex roles lipids play in biological and technological systems. kcl.ac.ukoup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-monochloropropane-1,2-diol (3-MCPD) |

| Acrolein |

| Argan Oil |

| Arsenic |

| Avocado Oil |

| Butanetriol |

| Cadmium |

| Capric Acid (Decanoic Acid) |

| Caprylic Acid (Octanoic Acid) |

| Caprylic/Capric Triglyceride |

| Cholesterol |

| Coco Fatty Acid Ethanol Amides |

| Diglycerol |

| Fatty Acids |

| Glycerol (B35011) |

| Heptaglycerol |

| Jojoba Oil |

| Lead |

| Lecithin |

| Mercury |

| Methyl Caprate |

| Monoacylglycerols |

| Olive Oil |

| Palm Kernel Oil |

| PEG-40 Hydrogenated Castor Oil |

| Polyglycerol (PG) |

| Polyglycerol Esters of Fatty Acids (PGFEs) |

| Polyglyceryl-3 Caprate |

| Potassium Carbonate (K2CO3) |

| Sodium Hydroxide (B78521) (NaOH) |

| Stearic Acid |

| Sunflower Oil |

| Tetraglycerol |

| Triglycerol |

| Triglycerol monocaprate |

Q & A

What methodological approaches are recommended for synthesizing Triglycerol caprate with high yield and purity?

This compound synthesis typically involves enzymatic esterification using lipases (e.g., Lipozyme 435) to catalyze the reaction between triglycerol and capric acid. Key parameters include:

- Molar ratio optimization : Adjusting the stoichiometry of triglycerol to capric acid to maximize esterification efficiency .

- Reaction conditions : Temperature (typically 50–70°C) and enzyme dosage (5–15% w/w of substrates) are critical for minimizing side products like polyesters .

- Purification : Molecular distillation or solvent extraction (e.g., ethyl acetate/water systems) effectively isolates this compound from unreacted substrates and byproducts .

How can experimental design frameworks (e.g., Box-Behnken) optimize this compound synthesis?

Response Surface Methodology (RSM) with a Box-Behnken design enables systematic optimization of synthesis parameters. For example:

- Factors : Molar ratio (triglycerol:capric acid), enzyme dosage, and reaction temperature.

- Response variables : Percentage yield or purity of this compound.

Statistical analysis (via software like Design Expert) identifies interactions between variables and predicts optimal conditions .

What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC or GC with flame ionization detection (FID) separates and quantifies this compound. Internal standards (e.g., methyl laurate) improve accuracy .

- Spectroscopy : NMR (e.g., NMR) confirms ester bond formation and distinguishes mono-, di-, and triesters .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How should researchers address discrepancies in this compound quantification across analytical platforms?

- Method validation : Cross-validate results using orthogonal techniques (e.g., HPLC vs. GC) .

- Calibration standards : Use certified reference materials or synthesize pure this compound for calibration curves .

- Statistical analysis : Apply ANOVA to assess inter-method variability and identify systematic errors .

What experimental models elucidate this compound’s role in enhancing drug bioavailability?

- In vitro permeability assays : Caco-2 cell monolayers or artificial membranes quantify the permeation-enhancing effects of this compound on hydrophobic drugs .

- In vivo studies : Co-administration with bioactive compounds (e.g., berberine) in diabetic rodent models demonstrates improved glucose tolerance, linked to enhanced intestinal absorption .

How can reproducibility of this compound synthesis be ensured across laboratories?

- Protocol standardization : Document enzyme source (e.g., Novozymes Lipozyme 435), substrate purity, and reaction conditions (e.g., nitrogen atmosphere to prevent oxidation) .

- Batch-to-batch consistency : Validate each synthesis batch using HPLC or GC to ensure ≤5% variability in purity .

What mechanistic studies are critical for understanding this compound’s interactions with biological systems?

- Membrane fluidity assays : Fluorescence polarization using liposomes evaluates this compound’s impact on membrane structure .

- Molecular dynamics simulations : Model interactions between this compound and lipid bilayers to predict absorption-enhancing behavior .

What are the challenges in scaling up this compound synthesis for preclinical studies?

- Catalyst reusability : Lipozyme 435 retains >80% activity after 5 cycles but requires immobilization support for large-scale reactors .

- Solvent selection : Ethyl acetate is preferred over hexane for greener extraction, though it may affect yield .

How can researchers differentiate this compound’s effects from other lipid-based enhancers in drug delivery studies?

- Comparative studies : Use parallel in vitro/in vivo experiments with controls (e.g., sodium caprate or Tween 80) to isolate this compound-specific effects .

- Structure-activity analysis : Modify acyl chain length (C8 vs. C10) to correlate structure with permeability enhancement .

What strategies mitigate byproduct formation during this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.